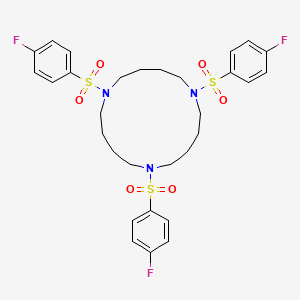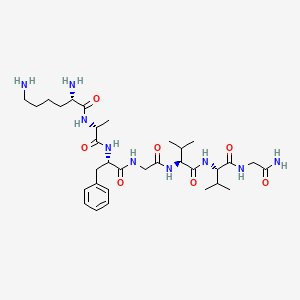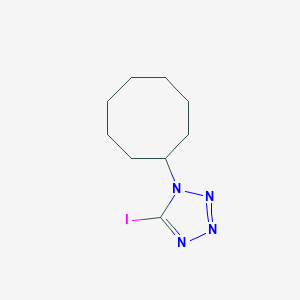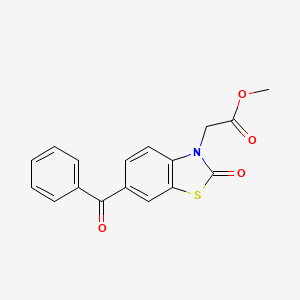
4-(Triphenylsilyl)but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Triphenylsilyl)but-3-en-1-ol is an organic compound with the molecular formula C22H22OSi It is a derivative of buten-1-ol, where a triphenylsilyl group is attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylsilyl)but-3-en-1-ol typically involves the reaction of but-3-en-1-ol with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Triphenylsilyl)but-3-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The triphenylsilyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the triphenylsilyl group.
Major Products
Oxidation: Formation of 4-(Triphenylsilyl)but-3-en-1-one.
Reduction: Formation of 4-(Triphenylsilyl)butan-1-ol.
Substitution: Formation of but-3-en-1-ol and triphenylsilanol.
Applications De Recherche Scientifique
4-(Triphenylsilyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the study of biological systems due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mécanisme D'action
The mechanism of action of 4-(Triphenylsilyl)but-3-en-1-ol involves its interaction with various molecular targets. The triphenylsilyl group can stabilize reactive intermediates, making it a valuable protecting group in organic synthesis. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-en-1-ol: A simpler analog without the triphenylsilyl group.
3-Butyn-1-ol: Contains a triple bond instead of a double bond.
1-Octen-3-ol: A longer-chain analog with similar functional groups.
Uniqueness
4-(Triphenylsilyl)but-3-en-1-ol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties. This group can act as a protecting group, enhancing the compound’s stability and reactivity in various chemical reactions. Additionally, the combination of the double bond and hydroxyl group provides versatility in synthetic applications.
Propriétés
Numéro CAS |
917615-78-2 |
|---|---|
Formule moléculaire |
C22H22OSi |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
4-triphenylsilylbut-3-en-1-ol |
InChI |
InChI=1S/C22H22OSi/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,11-17,19,23H,10,18H2 |
Clé InChI |
KMSUKVVAQDZFQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C=CCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)

![3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12610783.png)
![6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one](/img/structure/B12610786.png)


![Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester](/img/structure/B12610797.png)






![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)
